8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

Catalog No.
S15856660
CAS No.
M.F
C5H6N6
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

Product Name

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrazine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-9-4-5-10-8-3-11(5)2-1-7-4/h1-3H,6H2,(H,7,9)

InChI Key

OKVBRELRTDMMSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=N1)NN

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound consists of a triazole ring fused with a pyrazine ring, characterized by the presence of a hydrazinyl group at the 8-position of the triazole structure. Its molecular formula is C5_{5}H6_{6}N6_{6}, indicating a rich nitrogen content that contributes to its reactivity and biological activity.

The compound's structure allows for various chemical modifications, making it a versatile scaffold for drug development. The hydrazinyl group enhances its nucleophilicity, facilitating participation in diverse

  • Oxidation: The hydrazinyl group can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of hydrazone derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may modify the hydrazinyl functionality.
  • Substitution: Nucleophilic substitution reactions are common where the hydrazinyl group can be replaced by other functional groups under suitable conditions. This property is particularly useful for synthesizing derivatives with enhanced biological activities .

Research indicates that 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine possesses significant biological activities. Studies have highlighted its potential as:

  • Antibacterial Agent: The compound shows promising antibacterial activity against various pathogens.
  • Antitumor Activity: It has demonstrated efficacy in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Antiviral Properties: Preliminary studies suggest potential antiviral effects, making it a candidate for further investigation in antiviral drug development .

The synthesis of 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves cyclization reactions of hydrazine derivatives with orthoesters or other suitable precursors under acidic conditions. A common synthetic route includes:

  • Hydrazine Reaction: Hydrazine is reacted with orthoesters in the presence of acetic acid as a catalyst.
  • Cyclization: The reaction mixture is subjected to conditions that favor cyclization to form the triazole-pyrazine framework.
  • Purification: The product is purified using standard techniques such as crystallization or chromatography to obtain high yields of pure compound .

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine has diverse applications in various fields:

  • Medicinal Chemistry: Its potential as an antibacterial and antitumor agent makes it a valuable candidate for drug development.
  • Material Science: The compound's unique properties allow it to be used in developing new materials with specific functionalities, such as sensors and catalysts.
  • Research Tool: It serves as a building block for synthesizing more complex heterocyclic compounds in academic and industrial research settings .

Interaction studies focus on the binding affinity of 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: Computational methods are employed to predict how the compound interacts with specific enzymes or receptors.
  • Binding Assays: Experimental assays help quantify the binding affinity and specificity towards target proteins.
  • Cell-Based Studies: In vitro studies assess the compound's effects on cell viability and proliferation in cancer models .

Several compounds share structural similarities with 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable ActivitiesUnique Features
[1,2,4]Triazolo[1,5-a]pyrazineTriazole-PyrazineAntimicrobial and anticancerLacks hydrazinyl group
[1,2,3]Triazolo[1,5-a]pyrazineTriazole-PyrazineAntitumor propertiesDifferent ring fusion
7-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazineTriazole-PyrazineAntimicrobialDifferent position of hydrazinyl group

The presence of the hydrazinyl group at the 8-position distinguishes 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine from other similar compounds. This unique positioning may enhance its reactivity and biological profile compared to other derivatives.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

150.06539422 g/mol

Monoisotopic Mass

150.06539422 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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